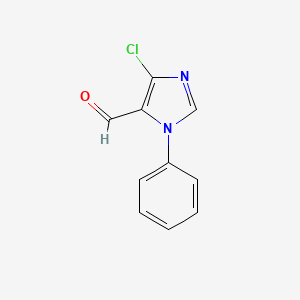
1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic routes exist for imidazole derivatives. For instance, Fang et al. reported a method to form disubstituted imidazoles by cyclizing amido-nitriles . Additionally, N-heterocyclic carbenes (NHCs) have been used as ligands and organocatalysts in imidazole synthesis . These methods contribute to the development of novel compounds.
Molecular Structure Analysis
The molecular formula of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is C₉H₆ClN₂O . Its structure consists of an imidazole ring with a phenyl group and a chloro substituent. You can visualize the structure here .
Chemical Reactions Analysis
Imidazole derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . Researchers have synthesized various imidazole-containing compounds and evaluated their properties . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and assessed its antimicrobial activity .
Scientific Research Applications
Synthesis of Novel Compounds
1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, a process which involves microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014). Additionally, its derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and structurally characterized, indicating its role in the development of new pyrazole derivatives (Xu & Shi, 2011).
Role in Organic Chemistry
In organic chemistry, this compound is used as a precursor in various chemical reactions. For example, its role in Sonogashira-type reactions has been explored for the production of pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011). The compound has also been used in the reduction process to yield imidazol-5-ylmethanols, further expanding its utility in organic synthesis (Chornous et al., 2013).
Structural and Spectroscopic Studies
Significant research has been conducted on the structural and spectroscopic analysis of derivatives of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde. Studies involving X-ray diffraction and NMR spectroscopy have provided insights into the molecular structure and properties of these compounds (Trilleras et al., 2014).
Development of Heterocyclic Compounds
The compound is a key intermediate in the development of various heterocyclic compounds with potential biological activities. For instance, its use in synthesizing tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions demonstrates its versatility in medicinal chemistry (Gaonkar & Rai, 2010).
Applications in Spectroscopic Characterization
The compound and its derivatives have been extensively studied using spectroscopic methods such as 13C CP-MAS NMR, providing valuable data for the structural characterization of tautomeric systems in imidazole derivatives (Burdzhiev et al., 2020).
properties
IUPAC Name |
5-chloro-3-phenylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-14)13(7-12-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGFJNURHKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

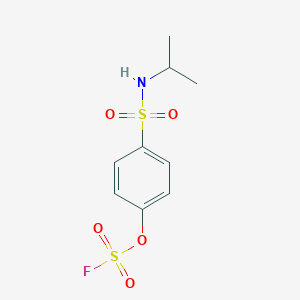
![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

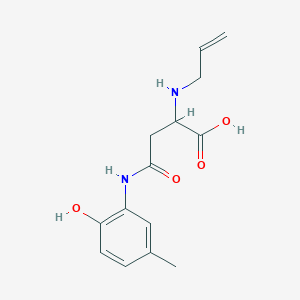
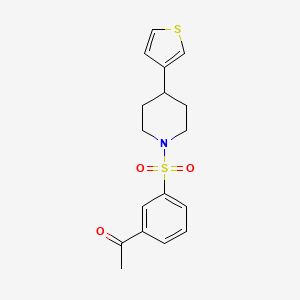
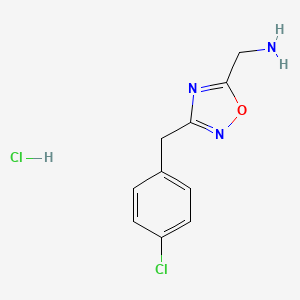
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)


![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)
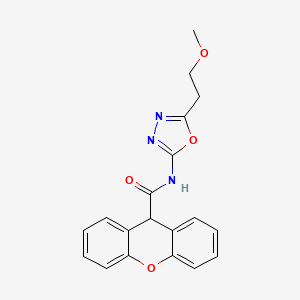
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)